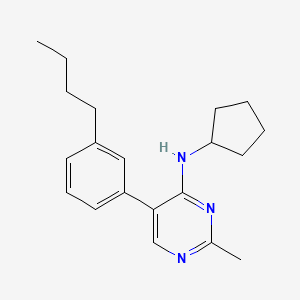
5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is characterized by a fused ring system that includes pyridazine and benzoxazine moieties, making it a unique structure in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral replication enzymes, while its antibacterial effects are due to the disruption of bacterial cell wall synthesis . The compound’s unique structure allows it to interact with multiple biological pathways, making it a versatile agent in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
Benzoxazine: A fused ring system with benzene and oxazine moieties.
Uniqueness
5H-Pyridazino(3,4-b)(1,4)benzoxazine, 5-methyl-3-(1-piperazinyl)- stands out due to its fused ring system that combines the properties of pyridazine and benzoxazine. This unique structure imparts a range of biological activities that are not commonly observed in simpler analogs .
Propriétés
Numéro CAS |
34352-60-8 |
|---|---|
Formule moléculaire |
C15H17N5O |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
5-methyl-3-piperazin-1-ylpyridazino[3,4-b][1,4]benzoxazine |
InChI |
InChI=1S/C15H17N5O/c1-19-11-4-2-3-5-13(11)21-15-12(19)10-14(17-18-15)20-8-6-16-7-9-20/h2-5,10,16H,6-9H2,1H3 |
Clé InChI |
KMKHHMJOWLXRHH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
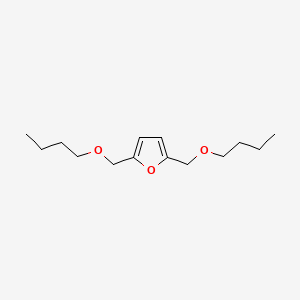
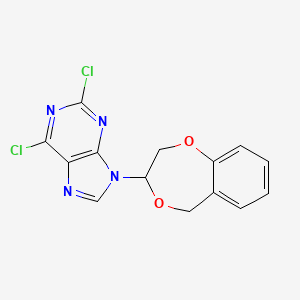
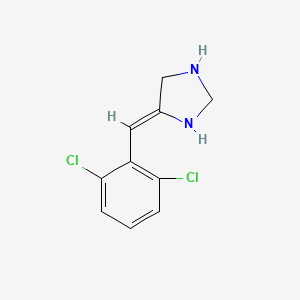
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
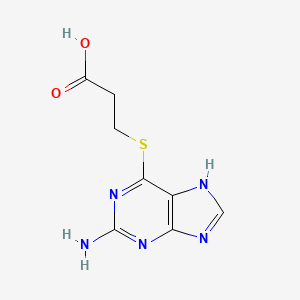
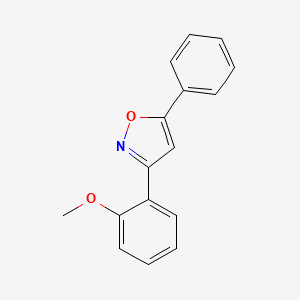
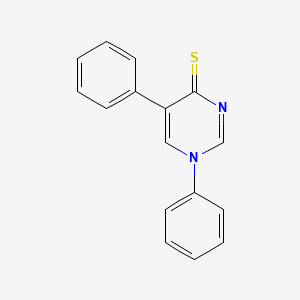
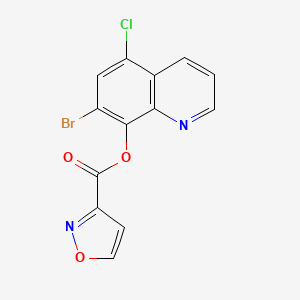
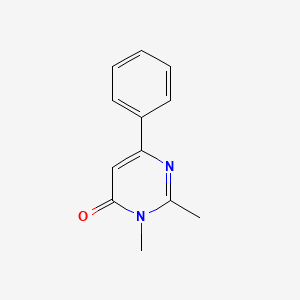
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)

